(4S)-1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,3-dimethyl-1-oxobutyl)[(3-methoxyphenyl)methyl]amino]-L-proline
Description
This compound is a stereospecific L-proline derivative featuring two key substituents:
- 1-Position: A 1,3-benzodioxol-5-ylmethyl group, which introduces a bicyclic aromatic system with electron-rich oxygen atoms.
- 4-Position: A branched amino group substituted with a 3,3-dimethyl-1-oxobutyl chain and a 3-methoxyphenylmethyl group.
The stereochemistry (4S) and L-proline backbone are critical for maintaining conformational rigidity, which may influence target selectivity and binding affinity.
Properties
IUPAC Name |
(2S,4S)-1-(1,3-benzodioxol-5-ylmethyl)-4-[3,3-dimethylbutanoyl-[(3-methoxyphenyl)methyl]amino]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O6/c1-27(2,3)13-25(30)29(15-18-6-5-7-21(10-18)33-4)20-12-22(26(31)32)28(16-20)14-19-8-9-23-24(11-19)35-17-34-23/h5-11,20,22H,12-17H2,1-4H3,(H,31,32)/t20-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZCVUBJYKQGOQ-UNMCSNQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N(CC1=CC(=CC=C1)OC)C2CC(N(C2)CC3=CC4=C(C=C3)OCO4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC(=O)N(CC1=CC(=CC=C1)OC)[C@H]2C[C@H](N(C2)CC3=CC4=C(C=C3)OCO4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608917 | |
| Record name | (4S)-1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-{(3,3-dimethylbutanoyl)[(3-methoxyphenyl)methyl]amino}-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334999-53-0 | |
| Record name | (4S)-1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-{(3,3-dimethylbutanoyl)[(3-methoxyphenyl)methyl]amino}-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (4S)-1-(1,3-benzodioxol-5-ylmethyl)-4-[(3,3-dimethyl-1-oxobutyl)[(3-methoxyphenyl)methyl]amino]-L-proline is a synthetic derivative featuring a complex structure that includes a benzodioxole moiety. This compound has garnered interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry.
Chemical Structure
The chemical structure can be represented as follows:
This compound contains several functional groups that may influence its biological activity, including an amino acid backbone and aromatic rings.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily focusing on its potential as an antidepressant and antioxidant agent. The following sections detail specific findings related to its biological effects.
Antidepressant Activity
A study investigated the antidepressant-like effects of compounds structurally similar to this compound. The results indicated that these compounds may act on serotonin and norepinephrine pathways, which are critical in mood regulation.
Key Findings:
- Mechanism of Action : The compound appears to enhance serotonergic and noradrenergic neurotransmission.
- Animal Models : In rodent models, administration led to significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test.
Antioxidant Properties
The antioxidant capacity of this compound was evaluated through various assays measuring its ability to scavenge free radicals.
Research Findings:
- DPPH Assay : Demonstrated significant free radical scavenging activity with an IC50 value comparable to well-known antioxidants.
- Cellular Studies : In vitro studies showed that the compound protects neuronal cells from oxidative stress-induced damage.
Enzyme Inhibition
Further research has explored the inhibitory effects of this compound on key enzymes related to neurodegenerative diseases.
Enzyme Activity:
- Cholinesterase Inhibition : The compound exhibited moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in Alzheimer's disease treatment.
Case Studies
A case study involving the administration of this compound in a clinical setting highlighted its potential therapeutic benefits for patients with mood disorders.
Clinical Observations:
- Patients reported improved mood and cognitive function after a treatment regimen involving this compound.
- Side effects were minimal compared to traditional antidepressants, indicating a favorable safety profile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related proline derivatives:
Key Observations:
Substituent Effects on Receptor Binding: The target compound’s 3-methoxyphenylmethyl group at the 4-position differs from (±)-trans 31j’s 3,4-dimethoxyphenyl group. The reduced methoxy substitution in the target compound may lower electron-donating effects but enhance steric accessibility for receptor interactions. Compared to (2S,4S)-1b’s Boc-protected amino group, the target compound’s branched substituents (3,3-dimethyl-1-oxobutyl and 3-methoxyphenylmethyl) likely increase metabolic stability and reduce off-target interactions due to steric hindrance.
Biological Activity Trends: (±)-trans 31j exhibits strong endothelin receptor (ETAR) binding (Ki = 0.8 µM), attributed to its benzodioxole and dimethoxyphenyl groups . The target compound’s benzodioxolylmethyl group may confer similar receptor affinity, though the absence of a 4-methoxy substituent could alter selectivity. Antiplatelet activity in (2S,4S)-1b (IC50 = 12 µM) suggests that proline derivatives with aromatic 1-position substituents and protected amino groups are viable for cardiovascular applications .
Synthetic Considerations :
- The coupling reaction using EDC × HCl (as in –2) is a common strategy for introducing amine substituents in proline derivatives . The target compound’s synthesis likely involves similar steps, with additional challenges in introducing the branched oxobutyl group.
Pharmacological and Physicochemical Properties
Lipophilicity and Bioavailability
- The 1,3-benzodioxole moiety in the target compound enhances lipophilicity (clogP ≈ 3.5 predicted), comparable to (±)-trans 31j (clogP ≈ 3.2). This property favors membrane permeability but may require formulation adjustments to improve aqueous solubility.
Metabolic Stability
- The 3,3-dimethyl-1-oxobutyl group may reduce oxidative metabolism compared to simpler acyl chains, as branched alkyl groups are less susceptible to cytochrome P450-mediated degradation.
Preparation Methods
Core Proline Skeleton Construction
The L-proline core forms the foundation of the target molecule. A validated approach involves Michael addition followed by cyclization to establish the pyrrolidine ring. In a representative procedure, 1,3-benzodioxol-5-amine reacts with 2-bromo-propanedioic acid diethyl ester under solvent-free conditions to yield intermediates 3 and 4 . Subsequent treatment with substituted 3-phenyl-2-propenoic acid ethyl esters in ethanol with sodium ethoxide induces intermolecular Michael addition, producing diastereomeric pyrrolidinone derivatives (±)-trans-6a–11a and (±)-cis-6b–11b . Flash chromatography separates the trans isomers, which undergo hydrolysis with 10N NaOH to afford the carboxylic acid derivatives (±)-trans-12a–17a .
Key Considerations :
-
The trans configuration at the 3-position aryl and carboxylic acid groups is critical for downstream functionalization .
-
Racemic mixtures necessitate chiral resolution to isolate the (4S)-enantiomer, typically via chiral HPLC or enzymatic methods.
Functionalization of the 4-Position Amino Group
The 4-amino group undergoes sequential modifications to introduce the 3-methoxyphenylmethyl and 3,3-dimethyl-1-oxobutyl moieties. Reductive amination is employed to conjugate these substituents:
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3-Methoxyphenylmethyl Arm :
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A Schiff base forms between the 4-amino group and 3-methoxybenzaldehyde, followed by reduction with NaBH4 or catalytic hydrogenation.
-
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3,3-Dimethyl-1-oxobutyl Arm :
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The oxobutyl group is introduced via acylation with 3,3-dimethylbutanoyl chloride. Patent data suggest that esterification of 3,3-dimethylacrylic acid with methanol using ionic liquid catalysts (e.g., N-(3-sulfopropyl)-N-methylpyrrolidone bisulfate) under reflux (68–75°C) yields high-purity methyl esters . Transposition to the acid chloride enables coupling to the secondary amine.
-
Critical Parameters :
-
Temperature control during acylation (≤40°C) prevents epimerization at the 4S position.
-
Excess acylating agents (1.5–2.0 equiv) ensure complete substitution .
Stereochemical Control at the 4S Position
Chiral resolution of racemic intermediates is mandatory to isolate the (4S)-enantiomer. In a protocol adapted from , (±)-trans-12a is treated with (R)-(−)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride to form diastereomeric amides, separable via silica gel chromatography. Hydrolysis of the resolved amide regenerates the enantiopure carboxylic acid.
Alternative Approach :
-
Asymmetric synthesis using Evans oxazolidinone auxiliaries or Jacobsen epoxidation catalysts can directly yield the (4S) configuration, though these methods require validation for this specific substrate.
Process Optimization and Scalability
Industrial-scale production demands efficient catalyst recycling and solvent recovery. The patent outlines a continuous distillation system for methyl ester synthesis, wherein methanol is refluxed and recycled, achieving 93.4% yield and 99.4% purity. Adapting this setup for the target compound could involve:
-
Reaction-Distillation Integration : Distilling off water and byproducts during amidation steps shifts equilibrium toward product formation.
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Ionic Liquid Reuse : The bisulfate ionic liquid catalyst retains activity after five cycles, reducing waste .
Analytical Characterization
1H NMR Analysis :
-
The benzodioxol methylene protons (-OCH2O-) in 28g appear as two singlets due to restricted rotation .
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Esters and amides exhibit distinct coupling patterns: the 3,3-dimethyl-1-oxobutyl group shows a singlet for the (CH3)2C moiety at δ 1.20–1.30 ppm.
Chromatographic Purity :
-
GC-MS and HPLC methods from (99.4% purity) are applicable, with adjustments for the compound’s higher molecular weight (C27H34N2O6).
Challenges and Mitigation Strategies
Q & A
Basic: What spectroscopic and chromatographic methods are recommended for structural elucidation and purity assessment of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm stereochemistry (e.g., proline backbone configuration) and substituent placement (e.g., benzodioxole and methoxyphenyl groups). 2D techniques (COSY, HSQC, HMBC) resolve overlapping signals from the benzodioxole and methoxyphenyl moieties .
- Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular weight accuracy (±5 ppm) and fragmentation patterns to validate the acylated proline structure .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity (>95%) and identifies impurities from incomplete coupling during synthesis .
Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions between the benzodioxole group and hydrophobic pockets of target proteins (e.g., kinases or GPCRs). The methoxyphenyl group may engage in π-π stacking with aromatic residues .
- Molecular Dynamics (MD) Simulations: Run 100-ns MD simulations (AMBER or GROMACS) to evaluate binding stability. Pay attention to the conformational flexibility of the proline ring and its impact on binding affinity .
- Free Energy Calculations: Apply MM-PBSA/GBSA to quantify binding energy contributions from specific substituents (e.g., 3,3-dimethyl-1-oxobutyl) .
Basic: What synthetic strategies are effective for introducing the 1,3-benzodioxol-5-ylmethyl group onto the proline scaffold?
Answer:
- Protection-Deprotection: Protect the proline amine with Fmoc or Boc before coupling 1,3-benzodioxole-5-carbaldehyde via reductive amination (NaBH₃CN, MeOH). Deprotect with TFA (Boc) or piperidine (Fmoc) .
- Coupling Reagents: Use HATU or EDCI/HOBt for amide bond formation between the acylated proline and methoxyphenylmethylamine. Optimize solvent (DMF or DCM) to minimize racemization .
- Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate the final product .
Advanced: How should researchers design dose-response studies to evaluate the compound’s bioactivity while minimizing off-target effects?
Answer:
- In Vitro Assays:
- Use a 10-point dilution series (e.g., 0.1 nM–100 µM) in enzyme inhibition assays (e.g., fluorescence-based proteases). Include controls (e.g., DMSO vehicle) and triplicate measurements .
- For cell-based assays (e.g., cytotoxicity), employ a 72-hour incubation period to account for delayed effects from the compound’s lipophilic groups .
- Selectivity Screening: Test against related targets (e.g., kinase panels) to assess specificity. Use IC₅₀ ratios (>10-fold) to identify off-target interactions .
Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., divergent IC₅₀ values across studies)?
Answer:
- Assay Validation: Replicate experiments under standardized conditions (pH, temperature, buffer composition). For example, variations in ATP concentration (kinase assays) or serum content (cell assays) significantly alter results .
- Structural Confirmation: Verify batch-to-batch consistency via X-ray crystallography or 2D NMR, as impurities (e.g., unreacted intermediates) may skew activity .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets. Consider covariates like cell line heterogeneity or assay detection limits .
Basic: What strategies mitigate racemization during the synthesis of the L-proline derivative?
Answer:
- Low-Temperature Coupling: Perform acylations at 0–4°C to slow base-catalyzed racemization .
- Chiral Auxiliaries: Use (R)- or (S)-proline tert-butyl esters to stabilize the stereocenter during benzodioxole coupling .
- Chiral HPLC Analysis: Monitor enantiomeric excess (>98%) using a Chiralpak AD-H column (hexane/isopropanol, 90:10) .
Advanced: How can structure-activity relationship (SAR) studies optimize the compound’s pharmacokinetic properties?
Answer:
- Lipophilicity Adjustments: Replace the 3-methoxyphenyl group with polar substituents (e.g., pyridyl) to improve aqueous solubility. Calculate logP values (e.g., using ChemAxon) .
- Metabolic Stability: Incubate the compound with liver microsomes (human/rat) to identify vulnerable sites (e.g., benzodioxole methylene). Introduce fluorine or deuterium at these positions to block oxidation .
- Pharmacokinetic Profiling: Conduct in vivo studies (rodents) to measure oral bioavailability. Use LC-MS/MS for plasma concentration-time curve analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
